1-(2,6-Bis(benzyloxy)phenyl)ethanone
Overview
Description
1-(2,6-Bis(benzyloxy)phenyl)ethanone is an organic compound with the molecular formula C22H20O3. It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an ethanone group. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(benzyloxy)phenyl)ethanone typically involves the reaction of 2,6-dihydroxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Bis(benzyloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl ethanones.
Scientific Research Applications
1-(2,6-Bis(benzyloxy)phenyl)ethanone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(benzyloxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its exact mechanism are ongoing, focusing on its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Bis(benzyloxy)phenyl)ethanone: Similar structure but with benzyloxy groups at different positions.
3,5-Dibenzyloxyacetophenone: Another compound with benzyloxy groups but differing in the position and type of functional groups.
Uniqueness
1-(2,6-Bis(benzyloxy)phenyl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The positioning of the benzyloxy groups at the 2 and 6 positions on the phenyl ring provides distinct steric and electronic properties compared to its analogs .
Properties
IUPAC Name |
1-[2,6-bis(phenylmethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)22-20(24-15-18-9-4-2-5-10-18)13-8-14-21(22)25-16-19-11-6-3-7-12-19/h2-14H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJARFAIOBJZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356969 | |
Record name | 1-[2,6-bis(benzyloxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3886-19-9 | |
Record name | 1-[2,6-bis(benzyloxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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